molecular formula C15H16N2O6S B3941040 N-[2-(4-methoxyphenoxy)ethyl]-3-nitrobenzenesulfonamide

N-[2-(4-methoxyphenoxy)ethyl]-3-nitrobenzenesulfonamide

Cat. No. B3941040
M. Wt: 352.4 g/mol
InChI Key: YIWWUFILXSPOHM-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenoxy)ethyl]-3-nitrobenzenesulfonamide, also known as MNBS, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBS is a small molecule that has been synthesized through a series of chemical reactions, and its structure has been characterized using various analytical techniques.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-3-nitrobenzenesulfonamide involves the inhibition of certain enzymes and proteins that play a role in inflammation and cancer. This compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound also inhibits the activity of heat shock protein 90 (Hsp90), a protein that is involved in the regulation of various cellular processes, including cell growth and division. Inhibition of Hsp90 leads to the degradation of certain proteins that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound inhibits the activity of COX-2, which leads to a decrease in the production of prostaglandins, resulting in anti-inflammatory effects. This compound also inhibits the activity of Hsp90, which leads to the degradation of certain proteins that are essential for the growth and survival of cancer cells, resulting in anti-cancer effects. This compound has also been shown to have antibacterial activity by inhibiting the growth of certain strains of bacteria.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenoxy)ethyl]-3-nitrobenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that this compound is a small molecule that can be easily synthesized and purified using various analytical techniques. This compound can also be easily modified to improve its activity and selectivity. However, one limitation is that this compound has low solubility in aqueous solutions, which can make it challenging to study its activity in biological systems. This compound also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-[2-(4-methoxyphenoxy)ethyl]-3-nitrobenzenesulfonamide. One direction is to improve the solubility of this compound in aqueous solutions to facilitate its study in biological systems. Another direction is to modify the structure of this compound to improve its activity and selectivity against specific targets. This compound can also be studied in combination with other drugs to enhance its effectiveness in treating various diseases. Additionally, the potential of this compound as a diagnostic tool for cancer can be explored by developing imaging agents that can target cancer cells.

Scientific Research Applications

N-[2-(4-methoxyphenoxy)ethyl]-3-nitrobenzenesulfonamide has been studied for its potential applications in various fields such as cancer therapy, inflammation, and bacterial infections. This compound has been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and proteins. This compound has also been shown to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S/c1-22-13-5-7-14(8-6-13)23-10-9-16-24(20,21)15-4-2-3-12(11-15)17(18)19/h2-8,11,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWWUFILXSPOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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